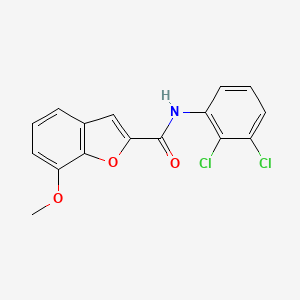
N-(2,3-dichlorophenyl)-7-methoxybenzofuran-2-carboxamide
カタログ番号 B2653229
CAS番号:
921874-08-0
分子量: 336.17
InChIキー: XCFANQWLPOURNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dichlorophenyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, nonlinear optical (NLO), and thermodynamic properties .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions between bonding and antibonding orbitals, responsible for the movement of π-electron cloud from donor to acceptor, i.e., intramolecular charge transfer (ICT), inducing the nonlinear optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using DFT calculations. These studies have shown that the properties of these compounds can be influenced by the solvent in which they are dissolved .科学的研究の応用
Synthesis and Characterization
- Studies have detailed the synthesis and characterization of compounds structurally related to "N-(2,3-dichlorophenyl)-7-methoxybenzofuran-2-carboxamide," highlighting their potential in medicinal chemistry and materials science. For instance, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the compound's utility in drug discovery (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
- Research has explored the antimicrobial activity of new pyridine derivatives, underscoring the potential of chemically related compounds in combating bacterial and fungal infections (Patel et al., 2011). Additionally, novel compounds derived from visnaginone and khellinone, structurally similar to the query compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results in cyclooxygenase inhibition and as potential treatments for inflammatory conditions (Abu‐Hashem et al., 2020).
Materials Science Applications
- In materials science, the synthesis and characterization of new compounds with potential applications in dyeing polyester fibers and as environmentally responsive materials have been documented. These studies emphasize the compound's relevance in developing new materials with specific physicochemical properties (Khalifa et al., 2015).
Environmental Studies
- Environmental phenols, including compounds structurally related to the query compound, have been analyzed in human milk, indicating the importance of monitoring such compounds due to their widespread use and potential health implications (Ye et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)19-11-6-3-5-10(17)14(11)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFANQWLPOURNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-Bromo-5-fluoro-2-methylphenyl)pyrrole
1602350-63-9
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride
2097073-17-9

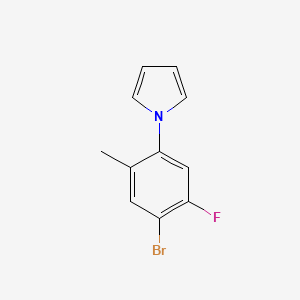
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)
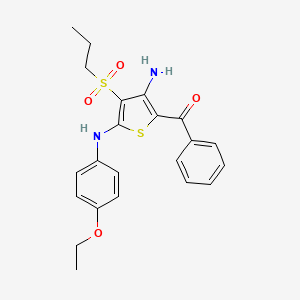
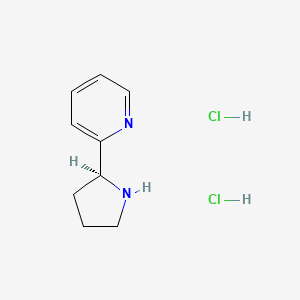
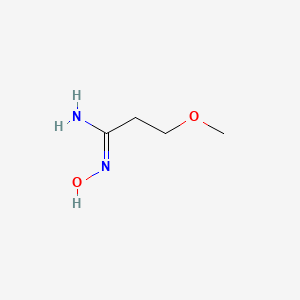
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)
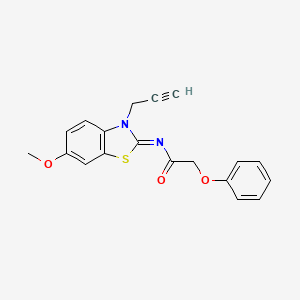
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)
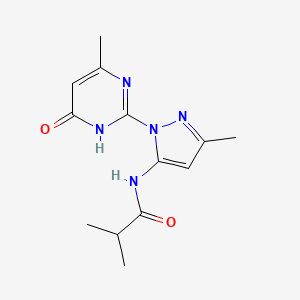
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

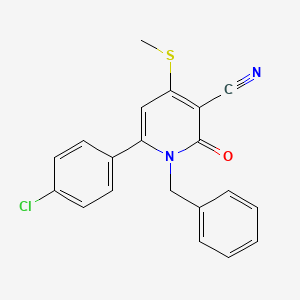
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)